REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[I-].[O:10]1[CH2:15][CH2:14][CH:13]([Zn+])[CH2:12][CH2:11]1.C(OCC)(=O)C.[Cl-].[NH4+]>CC(N(C)C)=O.[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:8][C:7]1[C:2]([CH:13]2[CH2:14][CH2:15][O:10][CH2:11][CH2:12]2)=[N:3][CH:4]=[CH:5][N:6]=1 |f:1.2,4.5,8.9.10.11|
|
Name
|
(tetrahydro-2H-pyran-4-yl)zinc(II) iodide
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
[I-].O1CCC(CC1)[Zn+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
copper(I) iodide
|
Quantity
|
0.066 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
the resulting layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (2×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CN=C1C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.03 mmol | |
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |